8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole
Overview
Description
8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole, also known as FMPI, is a chemical compound that belongs to the family of triazinoindoles. It has been used in scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole has also been shown to inhibit the expression of various pro-inflammatory cytokines and angiogenic factors.
Biochemical and Physiological Effects
8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the expression of pro-inflammatory cytokines and angiogenic factors. 8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole in lab experiments is its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic properties, which makes it a promising candidate for further research. However, one limitation of using 8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on 8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole. One area of research could focus on improving the solubility of 8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole in water, which would make it easier to work with in lab experiments. Another area of research could focus on identifying the specific signaling pathways that are targeted by 8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole and how it affects these pathways. Additionally, further research could be done to investigate the potential therapeutic applications of 8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole in animal models and clinical trials.
Scientific Research Applications
8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic properties. 8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole has been tested against various cancer cell lines, including breast, prostate, and lung cancer, and has shown promising results in inhibiting cancer cell growth and inducing apoptosis.
properties
IUPAC Name |
8-fluoro-5-methyl-3-propylsulfanyl-[1,2,4]triazino[5,6-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4S/c1-3-6-19-13-15-12-11(16-17-13)9-7-8(14)4-5-10(9)18(12)2/h4-5,7H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYGJLUVPMGYMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C3=C(N2C)C=CC(=C3)F)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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